molecular formula C9H12ClN3 B1598629 6-chloro-N-cyclopentylpyridazin-3-amine CAS No. 604754-56-5

6-chloro-N-cyclopentylpyridazin-3-amine

Cat. No. B1598629
CAS RN: 604754-56-5
M. Wt: 197.66 g/mol
InChI Key: GDMKOENPKYHMGI-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentylpyridazin-3-amine (6-Cl-NCPP) is a synthetic compound derived from the pyridazine family of organic molecules. It is a nitrogen-containing heterocyclic compound with a fused five-membered ring system. 6-Cl-NCPP has a wide range of applications in scientific research, including in biochemistry, pharmacology, and drug design.

Scientific Research Applications

Synthesis and Biological Activity

One significant application of 6-chloro-N-cyclopentylpyridazin-3-amine is its role in the synthesis of novel compounds. It serves as a precursor in creating diverse chemical structures, aiming for compounds with expected biological activities. For instance, the synthesis of novel indolylpyridazinone derivatives through reactions involving 6-chloro-N-cyclopentylpyridazin-3-amine analogs has been explored for their antibacterial activity. Such derivatives are synthesized through a series of reactions, including cyclocondensation and reactions with various amines, highlighting the versatility of 6-chloro-N-cyclopentylpyridazin-3-amine in generating pharmacologically relevant molecules (Abubshait, 2007).

Solubility and Physical Properties

Understanding the solubility of 6-chloro-N-cyclopentylpyridazin-3-amine in different solvents is crucial for its application in drug formulation and delivery. Research has been conducted to determine its solubility in various solvents, including methanol, ethanol, and acetone, across a range of temperatures. The findings provide essential data for designing drug delivery systems, where the solubility of the active pharmaceutical ingredient significantly impacts its bioavailability and effectiveness. This research utilized the modified Apelblat equation and λh equation to accurately correlate experimental solubility data, providing insights into the dissolution behavior of 6-chloro-N-cyclopentylpyridazin-3-amine (Cao et al., 2012).

Synthetic Intermediates and Chemical Reactions

6-chloro-N-cyclopentylpyridazin-3-amine also finds application as an intermediate in the synthesis of complex chemical structures. It has been employed in creating 3,6-dichloro-1H-pyridazin-4-ones via cycloaddition reactions, demonstrating its utility in synthesizing functionalized pyridazinone arrays. These compounds are valuable intermediates for further chemical transformations, leading to the development of molecules with potential applications in medicinal chemistry and drug discovery (Helm et al., 2006).

properties

IUPAC Name

6-chloro-N-cyclopentylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-5-6-9(13-12-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMKOENPKYHMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390463
Record name 6-chloro-N-cyclopentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclopentylpyridazin-3-amine

CAS RN

604754-56-5
Record name 6-chloro-N-cyclopentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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